N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide
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Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, an ethoxyethyl chain, and a phenylethane sulfonamide group, which contribute to its diverse chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
The compound interacts with its targets by inhibiting the calcium currents . This inhibition disrupts the normal flow of calcium ions through the Cav 1.2 channels, leading to changes in the cellular functions that depend on calcium signaling.
Biochemical Pathways
The affected pathways primarily involve calcium signaling . The downstream effects of disrupting these pathways can vary widely, depending on the specific cellular context.
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes , negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability and a favorable safety profile.
Result of Action
The molecular and cellular effects of the compound’s action include potent anticonvulsant properties . In animal seizure models, the compound has shown broad-spectrum activity. It has also proven effective in pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethylene oxide to form a 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl intermediate. This intermediate is then reacted with 2-phenylethane-1-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with modified functional groups .
Scientific Research Applications
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and as a potential drug candidate.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and sulfonamide-containing molecules, such as:
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2,5-dioxopyrrolidin-1-yl acrylate
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide .
Uniqueness
What sets N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide apart is its combination of a pyrrolidinone ring with an ethoxyethyl chain and a phenylethane sulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-15-6-7-16(20)18(15)10-12-23-11-9-17-24(21,22)13-8-14-4-2-1-3-5-14/h1-5,17H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGQSUGXCFSGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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